molecular formula C16H13N3O B5653006 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

Cat. No.: B5653006
M. Wt: 263.29 g/mol
InChI Key: DJCSUOPYXMFZQB-UHFFFAOYSA-N
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Description

9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.105862047 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is a heterocyclic compound that belongs to the class of imidazo-benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused imidazole and benzimidazole ring system with a benzyl substituent. The molecular formula is C17H15N3OC_{17}H_{15}N_3O, and its IUPAC name is 4-[(2-methylphenyl)methyl]-1H-imidazo[1,2-a]benzimidazol-2-one.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds within the imidazo-benzimidazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate inhibitory effects against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. One notable study demonstrated that this compound exhibits selective inhibitory activity against several viruses.

Virus IC50 (µM) Selectivity Index
Influenza A virus4.1>20
Respiratory syncytial virus1.4>180

The simultaneous presence of specific structural units in related compounds has been found crucial for antiviral activity, indicating a potential mechanism through which these compounds exert their effects .

Anticancer Activity

The anticancer properties of imidazo-benzimidazole derivatives are well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)6.5Cell cycle arrest at G1 phase

The compound's ability to inhibit cell growth and induce apoptosis suggests its potential as an effective anticancer agent.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Mechanistic studies indicate that the compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to disrupted cellular functions and subsequent cell death.

Case Studies

A recent study focused on the synthesis and biological evaluation of various imidazo-benzimidazole derivatives, including this compound. The study highlighted the importance of structural modifications in enhancing biological activity. Compounds with specific substitutions showed improved potency against targeted pathogens.

Scientific Research Applications

Biological Activities

Research indicates that 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one exhibits a range of biological activities, including:

  • Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating its utility in cancer therapy .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Antitumor Agents

Studies have demonstrated that compounds with similar structures can act as inhibitors of tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to induce apoptosis in cancer cells .

Neuroprotective Agents

Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Anti-inflammatory Agents

Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes like COX-2 .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential. The following table summarizes key differences:

Compound NameStructureUnique Features
1-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-oneStructureLacks additional nitrogen atom
3H-imidazo(1,2-a)benzimidazoleStructureSimpler structure without benzyl substituent
1-(4-(naphthalen-1-yloxy)phenyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-oneStructureDifferent substituents affecting solubility

This comparative analysis highlights how variations in substitution patterns influence chemical behavior and biological activity.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Study on Anticancer Activity : A study demonstrated that derivatives significantly inhibited the growth of breast cancer cells (MCF-7), showing promise as an anticancer agent.
  • Neuroprotection Study : Research indicated that this compound could reduce neuronal cell death induced by oxidative stress in vitro models.

Chemical Reactions Analysis

Core Formation

The imidazo[1,2-a]benzimidazole scaffold is typically constructed via cyclization reactions involving benzimidazole precursors. For example:

  • 2-aminobenzimidazole derivatives undergo condensation with aldehydes or ketones under acidic or basic conditions .

  • In Scheme 40 of , 2-aminobenzimidazole reacts with 2-bromoacetaldehyde diethyl acetal in the presence of NaOMe, followed by reflux in HCl to form the imidazo[1,2-a]benzimidazole core.

Benzyl Substitution at the 9-Position

The 9-benzyl group is introduced via alkylation or nucleophilic aromatic substitution :

  • Alkylation : The core imidazo[1,2-a]benzimidazole is treated with benzyl halides (e.g., benzyl bromide) under alkaline conditions (e.g., NaOH in aqueous solution) .

  • Catalytic Coupling : Copper-catalyzed Ullmann-type reactions or cross-dehydrogenative coupling (CDC) with benzyl halides can achieve selective substitution .

Core Cyclization

The formation of the imidazo[1,2-a]benzimidazole involves:

  • Imine Formation : Reaction of 2-aminobenzimidazole with carbonyl compounds (e.g., aldehydes).

  • Cyclization : Intramolecular condensation to form the fused ring system .

Key Reaction Conditions

Step Reagents Conditions Yield
Core CyclizationNaOMe, EtOHReflux for 3–5 h ~50–70%
Benzyl SubstitutionBenzyl bromide, NaOHAqueous solution, 80–100°C 45–70%
PurificationColumn chromatographyEtOAc/hexane (15–20% v/v) N/A

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : Proton signals at δ 7.0–8.5 ppm (aromatic protons), δ 4.5–5.0 ppm (benzyl CH₂) .

    • ¹³C NMR : Carbonyl carbon at δ 150–160 ppm .

  • HRMS :

    • Molecular ion peak at m/z = 321.1386 for the benzylated derivative .

Challenges and Considerations

  • Regioselectivity : Ensuring benzyl substitution occurs exclusively at the 9-position requires careful control of reaction conditions (e.g., steric hindrance, directing groups) .

  • Stability : The compound may undergo tautomerization under acidic/basic conditions, necessitating rapid isolation .

Properties

IUPAC Name

4-benzyl-1H-imidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-15-11-19-14-9-5-4-8-13(14)18(16(19)17-15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCSUOPYXMFZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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